molecular formula C29H27N3O2 B13958292 Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- CAS No. 50293-29-3

Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-

Cat. No.: B13958292
CAS No.: 50293-29-3
M. Wt: 449.5 g/mol
InChI Key: JUXGNHBXUWJEHI-UHFFFAOYSA-N
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Description

The compound 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one (CAS 69898-40-4) is a fused heterocyclic derivative with a furopyridinone core substituted at the 7-position by two 1-ethyl-2-methylindol-3-yl groups. It is commercially known as the thermal dye "Deep Blue BL-63" and is used in thermal and photosensitive materials due to its chromophoric properties . Its synthesis likely involves palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling or cycloisomerization methods, as described for related furopyridinones .

Key structural features include:

  • Furo[3,4-b]pyridin-5(7H)-one core: A bicyclic system combining furan and pyridinone rings.
  • Bis-indole substituents: The two 1-ethyl-2-methylindol-3-yl groups introduce steric bulk and aromaticity, influencing electronic properties and solubility.

Properties

CAS No.

50293-29-3

Molecular Formula

C29H27N3O2

Molecular Weight

449.5 g/mol

IUPAC Name

7,7-bis(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C29H27N3O2/c1-5-31-18(3)25(20-12-7-9-15-23(20)31)29(27-22(28(33)34-29)14-11-17-30-27)26-19(4)32(6-2)24-16-10-8-13-21(24)26/h7-17H,5-6H2,1-4H3

InChI Key

JUXGNHBXUWJEHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

A key method for constructing the furo[3,4-b]pyridin-5(7H)-one core involves the regioselective reduction of quinolinic anhydride or related precursors to form the lactone intermediate, followed by cyclization steps to build the fused heterocyclic system. For example, Inoue et al. (2007) described the reduction of quinolinic anhydride with sodium borohydride in the presence of acetic acid to yield furo[3,4-b]pyridin-5(7H)-one efficiently. This lactone intermediate can then be functionalized further through nucleophilic substitution and Friedel-Crafts cyclization to generate more complex derivatives.

Tandem Cyclization Strategy

Another approach involves tandem heterocyclization reactions starting from methyl 2-[(cyanophenoxy)methyl]-3-furoates and salicylonitriles under basic conditions (e.g., potassium tert-butoxide in N,N-dimethylformamide at 65°C). This method produces benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which share structural features with furo[3,4-b]pyridin-5(7H)-ones, indicating the feasibility of analogous cyclizations for the target scaffold.

Representative Preparation Procedure (Adapted from Related Compounds)

Step Reagents/Conditions Description Yield / Notes
1 Quinolinic anhydride, NaBH4, Acetic acid Regioselective reduction to furo[3,4-b]pyridin-5(7H)-one lactone intermediate High yield; regioselective
2 7-position halogenated furo[3,4-b]pyridin-5(7H)-one Introduction of leaving group for substitution Requires halogenation or activation
3 1-ethyl-2-methyl-1H-indole (nucleophile), Pd-catalyst or base Cross-coupling or nucleophilic substitution for bis-indolyl attachment Conditions optimized for bis-substitution
4 Purification (crystallization, chromatography) Isolation of pure 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl) derivative Characterization by NMR, IR, MS

Analytical and Spectral Characterization

  • Infrared Spectroscopy (IR): Characteristic N-H stretching near 3150–3170 cm⁻¹ and C=O stretching around 1660–1675 cm⁻¹ confirm the lactam and ketone functionalities of the core.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic proton signals and NH protons appear downfield (δ 7–13 ppm), with signals corresponding to indole substituents distinguishable by their chemical shifts and splitting patterns.
    • ¹³C NMR: Carbonyl carbons resonate near δ 158–164 ppm; aromatic carbons of the pyridine and indole rings appear in the expected regions.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of the bis-substituted furo[3,4-b]pyridin-5(7H)-one derivatives confirm the molecular formula.

Research and Development Notes

  • The synthetic routes to furo[3,4-b]pyridin-5(7H)-one derivatives are adaptable for the introduction of diverse substituents, including bulky indolyl groups, by modifying the substitution step.

  • Microwave-assisted organic synthesis (MAOS) has been demonstrated as an efficient method for related heterocyclic compounds, offering solvent-free and rapid reaction conditions that could be explored for improving yields and selectivity in the synthesis of complex bis-indolyl derivatives.

  • Coordination chemistry studies indicate that furo[3,4-b]pyridin-5(7H)-one derivatives can undergo ring-opening and form metal complexes, which might influence synthetic strategies and purification protocols.

Summary Table of Key Synthetic Features

Aspect Details
Core Scaffold Furo[3,4-b]pyridin-5(7H)-one lactone
Key Intermediate Quinolinic anhydride reduction product
Substituent Introduction Cross-coupling or nucleophilic substitution at 7,7-positions
Typical Reagents Sodium borohydride, acetic acid, potassium tert-butoxide, DMF, Pd catalysts
Reaction Conditions 0–90°C, 3–4 hours, sometimes microwave irradiation
Characterization IR (N-H, C=O), ¹H and ¹³C NMR, ESI-MS
Yields Typically moderate to high (24–83% in related systems)

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions could result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one (CAS 132467-74-4)
  • Substituents: Two 4-(diethylamino)-2-ethoxyphenyl groups.
  • Molecular Formula : C31H39N3O4 (MW 517.66 g/mol).
  • Applications: Likely used in dyes or sensors due to electron-donating diethylamino and ethoxy groups, which enhance conjugation .
  • Key Differences: Replaces indole groups with aryl rings, reducing steric hindrance.
Compound B : 7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one (CAS 114090-18-5)
  • Substituents: One indolyl and one diethylamino-substituted phenyl group.
  • Molecular Formula : Likely C29H30N3O2 (estimated MW ~452.57 g/mol).
  • Applications : Hybrid structure balances steric and electronic effects for intermediate dye properties .
  • Key Differences :
    • Asymmetric substitution alters solubility and reactivity compared to the symmetric bis-indole compound.

Physical and Chemical Properties Comparison

Property Target Compound (CAS 69898-40-4) Compound A (CAS 132467-74-4) Compound B (CAS 114090-18-5)
Molecular Weight ~451.5 g/mol (estimated) 517.66 g/mol ~452.57 g/mol (estimated)
Substituents Bis(1-ethyl-2-methylindol-3-yl) Bis(4-diethylamino-2-ethoxy) Indolyl + diethylamino-phenyl
Melting Point Not reported Not reported Not reported
Boiling Point Predicted >330°C* Predicted >330°C* Predicted >330°C*
Solubility Low (bulky indole groups) Moderate (polar substituents) Moderate
Key Applications Thermal dyes Dyes, sensors Intermediate dye properties

*Based on predictions for furopyridinone derivatives .

Electronic and Reactivity Profiles

  • Target Compound : Indole substituents donate electron density via conjugation, stabilizing the core and influencing λmax in UV-Vis spectra. Bulky groups reduce solubility in polar solvents .
  • Compound A: Diethylamino and ethoxy groups strongly donate electrons, enhancing conjugation and redshift absorption compared to the indole derivative .

Biological Activity

Furo[3,4-b]pyridin-5(7H)-one, particularly in its derivative form 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-, is a heterocyclic compound noted for its significant biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Furo[3,4-b]pyridin-5(7H)-one features a fused ring structure comprising a pyridine and a furan moiety. Its molecular formula is C33H35N3O2C_{33}H_{35}N_3O_2 with a molecular weight of approximately 449.5 g/mol. The compound is characterized by its stability and ability to undergo various chemical transformations, making it an important intermediate in pharmaceutical synthesis .

The biological activity of furo[3,4-b]pyridin-5(7H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, which can lead to various pharmacological effects. For example, it has been indicated that the compound may influence pathways associated with cancer proliferation .

Biological Activities

Research indicates that furo[3,4-b]pyridin-5(7H)-one exhibits several biological activities:

  • Anticancer Activity : The compound has been explored for its potential use in cancer therapy due to its ability to inhibit tumor cell growth. Studies have shown that derivatives of this compound can exhibit selective cytotoxic effects on various cancer cell lines .
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative diseases by scavenging free radicals and reducing oxidative stress .

Comparative Analysis with Related Compounds

Furo[3,4-b]pyridin-5(7H)-one can be compared with structurally similar compounds to highlight its unique properties:

Compound NameSimilarity IndexUnique Features
Furo[2,3-b]pyridine0.93Different fused ring structure affecting reactivity
Pyrazolo[3,4-b]pyridine0.91Contains a pyrazole ring providing distinct properties
Pyrido[3,4-d]pyrimidine0.90Pyrimidine ring alters biological activity
Dimethyl pyridine-2,3-dicarboxylate0.88Dicarboxylate functionality enhances reactivity
Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate0.66Pyrrole ring contributes unique electronic properties

This table illustrates how furo[3,4-b]pyridin-5(7H)-one stands out due to its specific fused ring structure that imparts unique chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of furo[3,4-b]pyridin-5(7H)-one and its derivatives:

  • Anticancer Studies : A study demonstrated that furo[3,4-b]pyridin-5(7H)-one derivatives significantly inhibited the proliferation of HeLa cells (human cervical cancer cell line) with an IC50 value indicating potent anticancer activity .
  • Neuroprotection : Another research highlighted the neuroprotective effects of certain derivatives against oxidative stress-induced neuronal damage in vitro .
  • Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate how these compounds interact at the molecular level with specific targets involved in disease pathways .

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